molecular formula C23H28N4O6S B2689477 4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 921054-01-5

4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2689477
CAS RN: 921054-01-5
M. Wt: 488.56
InChI Key: DBTWOXDWADGSNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with various functional groups including a butyl(ethyl)sulfamoyl group and an oxadiazole ring. The presence of these functional groups could potentially give this compound unique chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, an amide group, a butyl(ethyl)sulfamoyl group, and an oxadiazole ring. These functional groups could potentially interact through various non-covalent interactions, influencing the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzene ring and the various substituents. For example, the benzene ring could undergo electrophilic aromatic substitution reactions, while the amide group could participate in nucleophilic acyl substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzene ring could contribute to its hydrophobicity, while the amide group could participate in hydrogen bonding, influencing its solubility .

Scientific Research Applications

Synthesis and Characterization

Research on 1,3,4-oxadiazole derivatives emphasizes the importance of these compounds in the development of new pharmaceutical agents. For instance, the synthesis and characterization of novel bi-heterocyclic benzamides, incorporating the 1,3,4-oxadiazole moiety, have been detailed. These compounds have been evaluated for their inhibitory effects against various enzymes, highlighting their potential as therapeutic agents (Abbasi et al., 2019).

Biological Activities

  • Antimicrobial and Antifungal Activities : A study focusing on the synthesis, antimicrobial, and antifungal activities of arylazopyrazole pyrimidone clubbed with heterocyclic compounds, including 1,3,4-oxadiazole derivatives, showcases the potential of these compounds in combating microbial infections (Sarvaiya et al., 2019).

  • Enzyme Inhibition : The synthesis and evaluation of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide demonstrate significant activity against enzymes like acetylcholinesterase, highlighting their potential in treating conditions such as Alzheimer's disease (Siddiqui et al., 2013).

  • Anticancer Activity : Another study outlines the design, synthesis, and anticancer evaluation of substituted N-benzamides, again showing the versatility of 1,3,4-oxadiazole derivatives in the search for new anticancer drugs (Ravinaik et al., 2021).

  • Carbonic Anhydrase Inhibition : Research on acridine-acetazolamide conjugates, incorporating 1,3,4-thiadiazol, a structural analogue of 1,3,4-oxadiazole, for their inhibition effects on human carbonic anhydrase isoforms, further demonstrates the therapeutic potential of these compounds in managing conditions like glaucoma and epilepsy (Ulus et al., 2016).

Future Directions

Future research on this compound could involve exploring its potential uses, such as in pharmaceuticals or materials science. Additionally, further studies could be conducted to fully characterize its physical and chemical properties .

properties

IUPAC Name

4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O6S/c1-5-7-14-27(6-2)34(29,30)18-11-8-16(9-12-18)21(28)24-23-26-25-22(33-23)17-10-13-19(31-3)20(15-17)32-4/h8-13,15H,5-7,14H2,1-4H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTWOXDWADGSNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.